3-[(3-Methylphenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one
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Overview
Description
3-[(3-Methylphenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one is a complex organic compound that features a unique structure combining a naphthalene ring, an indene ring, and a methoxy group attached to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylphenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one typically involves multiple steps, starting with the preparation of the naphthalene and indene precursors. The key steps include:
Formation of the Naphthalene Precursor: This involves the reaction of naphthalene with suitable reagents to introduce functional groups that will later participate in the formation of the final compound.
Synthesis of the Indene Precursor: This step involves the preparation of the indene ring system, which is then functionalized to allow for further reactions.
Coupling Reactions: The naphthalene and indene precursors are coupled together using appropriate coupling reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Introduction of the Methoxy Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methylphenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-[(3-Methylphenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound may have potential as a probe for studying biological processes, such as enzyme interactions and cellular signaling pathways.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[(3-Methylphenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity or gene expression. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound shares a similar structure but differs in the position and type of functional groups.
Indole Derivatives: Compounds containing the indole ring system, which may have similar biological activities and applications.
Uniqueness
3-[(3-Methylphenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one is unique due to its combination of a naphthalene ring, an indene ring, and a methoxy group attached to a methylphenyl group. This unique structure gives it distinct chemical and physical properties, making it valuable for various scientific research applications.
Properties
CAS No. |
62345-49-7 |
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Molecular Formula |
C27H20O2 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-[(3-methylphenyl)methoxy]-2-naphthalen-1-ylinden-1-one |
InChI |
InChI=1S/C27H20O2/c1-18-8-6-9-19(16-18)17-29-27-24-14-5-4-13-23(24)26(28)25(27)22-15-7-11-20-10-2-3-12-21(20)22/h2-16H,17H2,1H3 |
InChI Key |
XETZJBXRHDQWGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C(=O)C3=CC=CC=C32)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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